molecular formula C19H16N2 B14312395 3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole CAS No. 108925-89-9

3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole

Cat. No.: B14312395
CAS No.: 108925-89-9
M. Wt: 272.3 g/mol
InChI Key: NKIOPVCTJITKDH-UHFFFAOYSA-N
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Description

3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions, which are efficient for forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of protic or Lewis acids, zeolites, and nanoparticles as catalysts has been reported . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while reduction can yield indoline derivatives .

Mechanism of Action

The mechanism of action of 3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The indole ring system allows for interactions with various biological molecules, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

108925-89-9

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

3-[1-(1H-indol-3-yl)ethenyl]-2-methyl-1H-indole

InChI

InChI=1S/C19H16N2/c1-12(16-11-20-17-9-5-3-7-14(16)17)19-13(2)21-18-10-6-4-8-15(18)19/h3-11,20-21H,1H2,2H3

InChI Key

NKIOPVCTJITKDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=C)C3=CNC4=CC=CC=C43

Origin of Product

United States

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